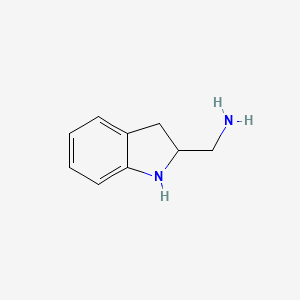

2-Aminomethylindoline

Vue d'ensemble

Description

2-Aminomethylindoline is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of 2-aminomethylindoline derivatives as anticancer agents. These compounds exhibit various mechanisms of action, including:

- Tubulin Polymerization Inhibition : Certain derivatives have been shown to inhibit tubulin polymerization, disrupting the microtubule network essential for cell division. For instance, one study reported that a specific derivative demonstrated an IC50 value of 0.011 μM against gastric cancer cell lines, indicating potent anticancer activity .

- Cell Cycle Arrest : Compounds derived from this compound can induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells .

- Targeting Specific Kinases : Some derivatives have been evaluated for their ability to inhibit tyrosine kinases, which play a crucial role in cancer progression. For example, a derivative exhibited half-inhibition at an IC50 of 102.6 ± 1.16 µM against Src kinase .

Case Study: Anticancer Screening

A comprehensive study synthesized various indole derivatives and assessed their anticancer properties across multiple cell lines. The results indicated that modifications to the indole structure significantly enhanced growth inhibition, underscoring the importance of structural optimization in drug development.

Antimicrobial Properties

The antimicrobial potential of this compound has also been extensively studied. Preliminary investigations suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

- Disruption of Bacterial Cell Membranes : The compound appears to interfere with bacterial membranes, leading to cell lysis.

- Inhibition of Metabolic Pathways : It may also inhibit key metabolic processes within bacterial cells, further contributing to its antimicrobial efficacy.

Case Study: Antimicrobial Screening

Research involving derivatives of indole compounds demonstrated promising antimicrobial activity, with several compounds showing effectiveness against various bacterial strains. This highlights the potential for developing new antibiotics based on the this compound scaffold.

Neuroprotective Effects

Neuroprotection is another critical application area for this compound. Research has indicated that certain derivatives can provide protective effects in models of neurodegenerative diseases such as Alzheimer's disease.

- Cognitive Function Improvement : In animal models, treatment with these compounds resulted in significant improvements in cognitive function and reductions in neuroinflammation markers compared to control groups.

Summary Table of Biological Activities

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Tubulin polymerization inhibition; cell cycle arrest | IC50 values as low as 0.011 μM against cancer cells |

| Antimicrobial | Disruption of cell membranes; inhibition of metabolism | Effective against Gram-positive and Gram-negative bacteria |

| Neuroprotective | Reduction of neuroinflammation; cognitive enhancement | Significant improvement in animal models |

Propriétés

Formule moléculaire |

C9H12N2 |

|---|---|

Poids moléculaire |

148.20 g/mol |

Nom IUPAC |

2,3-dihydro-1H-indol-2-ylmethanamine |

InChI |

InChI=1S/C9H12N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,11H,5-6,10H2 |

Clé InChI |

QOPBJIHGSQNGTB-UHFFFAOYSA-N |

SMILES canonique |

C1C(NC2=CC=CC=C21)CN |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.